4-Tert-butyl-2-fluorophenol
Overview
Description
4-Tert-butyl-2-fluorophenol is a chemical compound with the molecular formula C10H13FO . It has a molecular weight of 168.21 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI key ORLJSROIQHIMQM-UHFFFAOYSA-N . The canonical SMILES representation is CC©©C1=CC(=C(C=C1)O)F .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that tert-butyl phenols can participate in various reactions. For instance, they can undergo Friedel-Crafts alkylation, a type of electrophilic aromatic substitution reaction .Physical and Chemical Properties Analysis
This compound has a molecular weight of 168.21 . More detailed physical and chemical properties were not found in the available resources.Scientific Research Applications
Organic Synthesis and Chemical Transformations
4-Tert-butyl-2-fluorophenol serves as a precursor in the synthesis of various fluorinated aromatic compounds, which are significant in medicinal chemistry and material science. Bienvenu et al. (2002) demonstrated its transformation into 4-fluorophenols using fluoride sources under oxidative conditions, highlighting its utility in the facile introduction of fluorine atoms into aromatic rings (Bienvenu et al., 2002). Similarly, Gao et al. (2012) developed a metal-free oxidative fluorination technique using this compound, showcasing its application in radiochemical synthesis for medical imaging (Gao et al., 2012).
Materials Science
In materials science, Hsiao et al. (2000) explored the synthesis of novel polyamides using a derivative of this compound, revealing its role in creating polymers with high thermal stability and solubility, useful for advanced material applications (Hsiao et al., 2000).
Environmental Chemistry
The environmental transformation and degradation of this compound have been studied, with Zheng et al. (2020) investigating its removal via ferrate(VI) oxidation. This work provides insights into the degradation pathways of phenolic pollutants in water treatment processes (Zheng et al., 2020).
Pharmacology and Toxicology
Liu and Mabury (2020) reviewed the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants, including compounds like this compound. Their work underscores the importance of understanding the health impacts of these widely used compounds in various consumer products (Liu & Mabury, 2020).
Safety and Hazards
Properties
IUPAC Name |
4-tert-butyl-2-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLJSROIQHIMQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453771 | |
Record name | 4-tert-butyl-2-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38946-63-3 | |
Record name | 4-tert-butyl-2-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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